molecular formula C18H10ClF3O5 B3705283 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-(trifluoromethyl)-2H-chromen-2-one

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B3705283
M. Wt: 398.7 g/mol
InChI Key: DQVMITXSLZCOEW-UHFFFAOYSA-N
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Description

The compound “7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-(trifluoromethyl)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one moiety, which is a common structure in many bioactive compounds . The molecule also contains a 1,3-benzodioxole ring, which is a common motif in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromen-2-one ring system, a 1,3-benzodioxole ring, and a trifluoromethyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For example, the trifluoromethyl group might undergo reactions typical of organofluorine compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Many compounds containing a chromen-2-one or a 1,3-benzodioxole ring have bioactive properties .

Properties

IUPAC Name

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-(trifluoromethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3O5/c19-13-6-16-15(25-8-26-16)3-9(13)7-24-10-1-2-11-12(18(20,21)22)5-17(23)27-14(11)4-10/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVMITXSLZCOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)COC3=CC4=C(C=C3)C(=CC(=O)O4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-(trifluoromethyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-(trifluoromethyl)-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-(trifluoromethyl)-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-(trifluoromethyl)-2H-chromen-2-one
Reactant of Route 5
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-(trifluoromethyl)-2H-chromen-2-one
Reactant of Route 6
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-(trifluoromethyl)-2H-chromen-2-one

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